molecular formula C15H17NO2S B10974803 2,4,5-trimethyl-N-phenylbenzenesulfonamide

2,4,5-trimethyl-N-phenylbenzenesulfonamide

Cat. No.: B10974803
M. Wt: 275.4 g/mol
InChI Key: PXUUCLLQTJTLAS-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-phenylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of three methyl groups attached to the benzene ring and a phenyl group attached to the sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-phenylbenzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with aniline (phenylamine) under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts and solvents that can be easily recycled is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2,4,5-trimethyl-N-phenylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new antibacterial agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets in bacterial cells. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N,4-dimethyl-N-phenylbenzenesulfonamide
  • 2,4,5-trichloro-N-methyl-N-phenylbenzenesulfonamide

Uniqueness

2,4,5-trimethyl-N-phenylbenzenesulfonamide is unique due to the specific arrangement of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of three methyl groups can affect the compound’s steric and electronic properties, making it distinct from other sulfonamides with different substituents.

Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

2,4,5-trimethyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C15H17NO2S/c1-11-9-13(3)15(10-12(11)2)19(17,18)16-14-7-5-4-6-8-14/h4-10,16H,1-3H3

InChI Key

PXUUCLLQTJTLAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=C2)C

Origin of Product

United States

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